1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate
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Overview
Description
1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyridine ring substituted with methyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with 1,6-dimethyl-2-oxo-1,2-dihydropyridine under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit unique chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl benzoate
- 1,6-Dimethyl-2-oxo-1,2-dihydro-4-quinolinyl benzoate
- 1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 4-methylbenzoate
Uniqueness
1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ester functional group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(1,2-dimethyl-6-oxopyridin-4-yl) 2-methylbenzoate |
InChI |
InChI=1S/C15H15NO3/c1-10-6-4-5-7-13(10)15(18)19-12-8-11(2)16(3)14(17)9-12/h4-9H,1-3H3 |
InChI Key |
FXIGXJYTMNPFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC(=O)N(C(=C2)C)C |
Origin of Product |
United States |
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